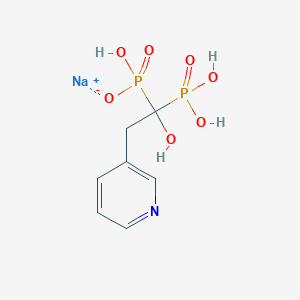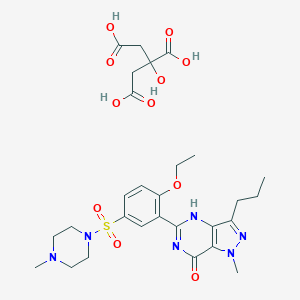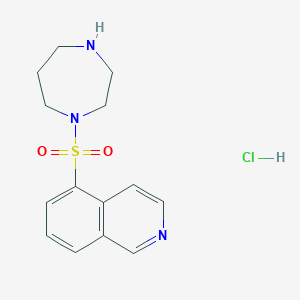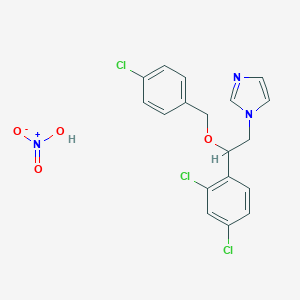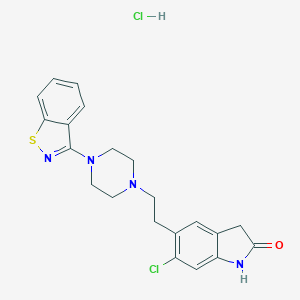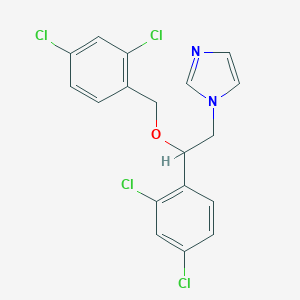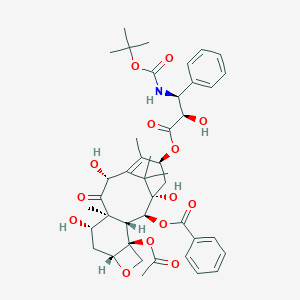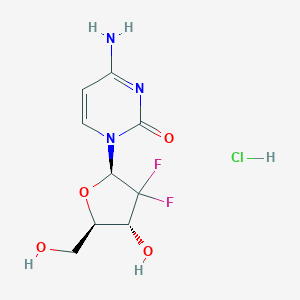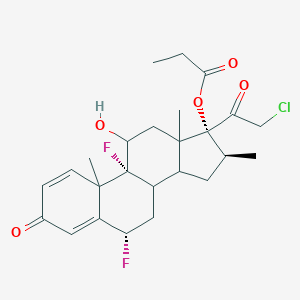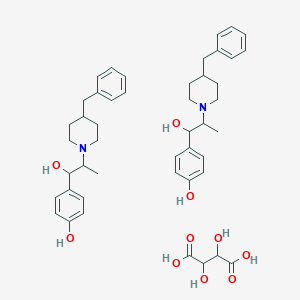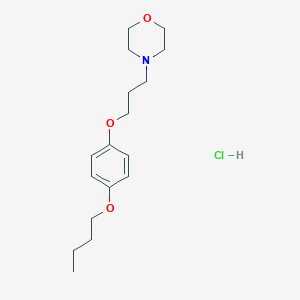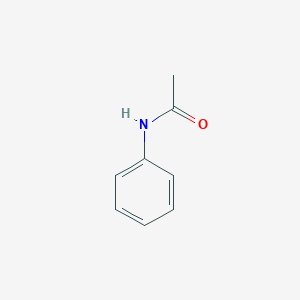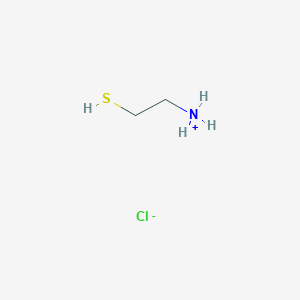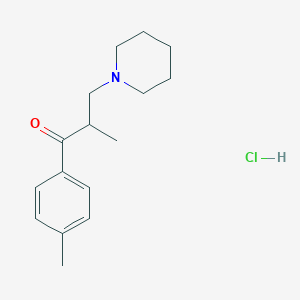
Tolperisone hydrochloride
Übersicht
Beschreibung
Tolperisone hydrochloride is a muscle relaxant that has been extensively used in clinical practice for the treatment of pathologically high skeletal muscle tone (spasticity) and related pains. Its interaction with human serum albumin (HSA) has been studied to understand its efficacy and mechanism of action. Studies indicate that Tolperisone binds with HSA in a competitive manner, affecting the conformation and activity of HSA, which is essential for its biological activity in vivo (Rabbani et al., 2018).
Synthesis Analysis
The synthesis of Tolperisone and its metabolites has been described in several studies. For example, the synthesis and resolution of a Tolperisone metabolite have been detailed, demonstrating the processes involved in its chemical production and analysis (Bálint et al., 2000).
Molecular Structure Analysis
The molecular structure of Tolperisone hydrochloride has been elucidated using 1D and 2D NMR techniques. This detailed structure analysis has provided insights into its stereochemistry and chemical shifts, which are crucial for understanding its pharmacological activity (Huang Jian-she, 2005).
Chemical Reactions and Properties
Tolperisone undergoes various chemical reactions, including hydroxylation and carbonyl reduction, mediated by cytochrome P450 (CYP) enzymes. These metabolic pathways are significant for its pharmacokinetics and pharmacodynamics, impacting its therapeutic efficacy and safety profile (Dalmadi et al., 2003).
Physical Properties Analysis
Although specific studies directly addressing the physical properties of Tolperisone hydrochloride were not identified in this search, the interaction studies with HSA and molecular structure elucidation indirectly contribute to understanding its physical characteristics, such as solubility and stability.
Chemical Properties Analysis
The chemical properties of Tolperisone, including its enantiomeric separation and the investigation of its complex formation with cyclodextrins, highlight its chemical stability and potential for inclusion complex formation, which may affect its solubility and delivery mechanisms (Antal et al., 1996).
Wissenschaftliche Forschungsanwendungen
1. Formulation Development
- Application Summary: Tolperisone hydrochloride has been used in the development of film-coated tablets and sustained release bilayer tablets. These formulations are designed for oral administration, which is the most preferred route due to various advantages including ease of ingestion, avoidance of pain, versatility, and patient compliance .
- Methods of Application: The tablets were prepared using wet granulation and compression techniques. Pre-formulation studies were performed to assess the physicochemical properties of Tolperisone hydrochloride. The prepared tablets were subjected to various physicochemical evaluations such as weight variation, thickness, hardness, friability, drug content, disintegration time, and in-vitro release studies .
- Results or Outcomes: The formulated Tolperisone hydrochloride film-coated tablets were found to be acceptable with regard to their physical and chemical properties. The tablets showed uniformity in weight, thickness, and drug content. The friability values of the tablets were within the acceptable limits. The disintegration time of the tablets was found to be within the specified limits. In vitro release studies showed that the formulation exhibited sustained release of the drug substance .
2. Sustainable Removal from Waters
- Application Summary: Tolperisone hydrochloride has been studied for its removal from waters by application of photocatalysis, nanotechnology, and chemometrics. This is part of efforts to address environmental pollution by harmful pollutants such as pharmaceuticals .
- Methods of Application: The efficiency of photocatalytic degradation of Tolperisone hydrochloride was examined using TiO2 and ZnO as photocatalysts .
- Results or Outcomes: The complete degradation of Tolperisone hydrochloride can be reached after 60.83 min of UV irradiation using TiO2 as a photocatalyst .
3. HPLC Method Development
- Application Summary: Tolperisone hydrochloride has been used in the development of a sensitive, stability-indicating HPLC method for the quantitative estimation of Tolperisone-related impurities in both bulk drugs and pharmaceutical dosage forms .
- Methods of Application: Effective chromatographic separation was achieved on a C18 stationary phase with a simple mobile phase combination delivered in a simple gradient program, and quantitation was by ultraviolet detection at 254 nm .
- Results or Outcomes: The method was found to be linear, precise, and accurate for the quantitative estimation of Tolperisone hydrochloride and can be used for commercial purposes .
4. Muscle Relaxant
- Application Summary: Tolperisone is a centrally acting skeletal muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases . It has been in clinical use since the 1960s .
- Methods of Application: Tolperisone is administered orally or parenterally . It acts at the reticular formation in the brainstem by blocking voltage-gated sodium and calcium channels .
- Results or Outcomes: Tolperisone helps in reducing muscle contraction, thereby relieving the stiffness .
5. Pain Relief
- Application Summary: Tolperisone has been studied for its efficacy in pain relief, particularly in subjects with pain due to acute back muscle spasm .
- Methods of Application: In a double-blind, randomized, placebo-controlled study, tolperisone was administered to subjects with back pain due to acute muscle spasm .
- Results or Outcomes: The study showed significant reduction in pain as measured by the numeric rating scale .
6. Spasticity Treatment
- Application Summary: Tolperisone is used in the treatment of pathologically increased tone of the skeletal muscle caused by neurological diseases and of spastic paralysis and other encephalopathies manifested with muscular dystonia .
- Methods of Application: Tolperisone is administered orally or parenterally . It acts in the brain and spinal cord to reduce the nerve impulses that make the muscles contract and become rigid .
- Results or Outcomes: Tolperisone helps in reducing muscle contraction, thereby relieving the stiffness .
7. Neuroprotection
- Application Summary: Tolperisone has been studied for its potential neuroprotective effects. It is believed to block sodium and calcium channels, which may help in reducing neuronal damage .
- Methods of Application: The neuroprotective effects of Tolperisone are studied using various in vitro and in vivo models of neurological disorders .
- Results or Outcomes: While the exact outcomes vary depending on the specific model used, some studies suggest that Tolperisone may have potential benefits in neuroprotection .
8. Peripheral Neuropathies
- Application Summary: Tolperisone has been used in the management of painful peripheral neuropathies. These are conditions characterized by abnormal nerve function outside the central nervous system, often resulting in pain .
- Methods of Application: Tolperisone is administered orally or parenterally for this application .
- Results or Outcomes: Patients with peripheral neuropathies have reported relief from pain after the administration of Tolperisone .
9. Post-Stroke Spasticity
- Application Summary: Tolperisone is used in the treatment of post-stroke spasticity. This condition is characterized by muscle stiffness and involuntary muscle contractions in patients who have suffered a stroke .
- Methods of Application: Tolperisone is administered orally for this application .
- Results or Outcomes: Patients with post-stroke spasticity have reported a reduction in muscle stiffness and involuntary muscle contractions after the administration of Tolperisone .
Safety And Hazards
Zukünftige Richtungen
The European Medicines Agency recommends restricting the use of tolperisone for any indication other than post-stroke spasticity in adults . Injectable tolperisone should no longer be used . Patients currently using tolperisone for any other indication or using injectable tolperisone should speak to their doctor at their next routine appointment so they can switch to an appropriate alternative treatment .
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYROEHQQAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045868 | |
| Record name | Tolperisone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolperisone hydrochloride | |
CAS RN |
3644-61-9, 70312-00-4 | |
| Record name | Tolperisone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolperisone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolperisone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolperisone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLPERISONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z075K2TIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

